2-Morpholinecarboxamide hydrochloride 2-Morpholinecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185296-76-7
VCID: VC2816751
InChI: InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H
SMILES: C1COC(CN1)C(=O)N.Cl
Molecular Formula: C5H11ClN2O2
Molecular Weight: 166.6 g/mol

2-Morpholinecarboxamide hydrochloride

CAS No.: 1185296-76-7

Cat. No.: VC2816751

Molecular Formula: C5H11ClN2O2

Molecular Weight: 166.6 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholinecarboxamide hydrochloride - 1185296-76-7

Specification

CAS No. 1185296-76-7
Molecular Formula C5H11ClN2O2
Molecular Weight 166.6 g/mol
IUPAC Name morpholine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H
Standard InChI Key UJWGIIHZXUTSNZ-UHFFFAOYSA-N
SMILES C1COC(CN1)C(=O)N.Cl
Canonical SMILES C1COC(CN1)C(=O)N.Cl

Introduction

2-Morpholinecarboxamide hydrochloride is a derivative of morpholine with the molecular formula C5H11ClN2O2 and a molecular weight of 166.6 g/mol. The compound is identified by CAS number 1185296-76-7, though it may also be referenced under CAS number 135072-13-8 in some databases . Its IUPAC name is morpholine-2-carboxamide;hydrochloride.

Structural Characteristics

The compound features a six-membered morpholine ring containing both an oxygen and nitrogen atom, with a carboxamide group attached at the 2-position. The structure exists as a hydrochloride salt, which impacts its solubility and stability properties .

Table 1: Chemical Identifiers of 2-Morpholinecarboxamide Hydrochloride

ParameterValue
CAS Number1185296-76-7
Molecular FormulaC5H11ClN2O2
Molecular Weight166.6 g/mol
IUPAC Namemorpholine-2-carboxamide;hydrochloride
Standard InChIInChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H
Standard InChIKeyUJWGIIHZXUTSNZ-UHFFFAOYSA-N
SMILESC1COC(CN1)C(=O)N.Cl

Physical Properties

2-Morpholinecarboxamide hydrochloride typically appears as a white to off-white crystalline solid with good water solubility, which is characteristic of many hydrochloride salts . The compound's physical properties contribute to its utility in various research applications and synthesis processes.

Table 2: Physical Properties of 2-Morpholinecarboxamide Hydrochloride

PropertyValueNote
Physical StateWhite to off-white crystalline solidBased on typical morpholine derivatives
SolubilitySoluble in waterEnhanced by hydrochloride salt formation
Boiling Point350.0±37.0 °CPredicted value
Density1.162±0.06 g/cm³Predicted value
pKa15.36±0.20Predicted value

Chemical Properties and Reactivity

The chemical behavior of 2-morpholinecarboxamide hydrochloride is influenced by both its morpholine ring and carboxamide functional group. These structural elements confer specific reactivity patterns that are valuable in synthetic applications.

Stability and Reactivity

The compound exhibits moderate stability under standard laboratory conditions but may react with strong acids or bases . The morpholine ring provides basic properties, while the carboxamide group contributes to its polar characteristics and potential for hydrogen bonding interactions . This combination of features makes it useful as an intermediate in multi-step synthetic processes.

Functional Group Chemistry

The presence of both amine and amide functionalities enables 2-morpholinecarboxamide hydrochloride to participate in various chemical transformations:

  • The secondary amine within the morpholine ring can participate in nucleophilic reactions

  • The carboxamide group can undergo hydrolysis, reduction, or dehydration reactions

  • The entire molecule can serve as a building block for heterocyclic compound synthesis

Synthesis and Preparation Methods

The synthesis of 2-morpholinecarboxamide hydrochloride typically follows established protocols in organic chemistry, with several approaches documented in the literature.

Common Synthetic Routes

The most common synthetic pathway involves the reaction of morpholine with chloroacetyl chloride or other suitable carboxylating agents, followed by hydrolysis and acidification with hydrochloric acid. The process can be optimized using various solvents and reaction conditions to improve yield and purity.

Table 3: Synthesis Parameters for 2-Morpholinecarboxamide Hydrochloride

ParameterTypical ConditionsNotes
Starting MaterialsMorpholine, Carboxylating agentsChloroacetyl chloride commonly used
SolventsDichloromethane, TetrahydrofuranSelection based on solubility and reactivity
Temperature0-25°C (initial reaction)Controlled to prevent side reactions
AcidificationHydrochloric acidForms the hydrochloride salt
PurificationRecrystallizationOften from ethanol/ether mixtures

Optimization Strategies

Researchers have developed various optimization strategies to enhance the synthesis of 2-morpholinecarboxamide hydrochloride, focusing on:

  • Solvent selection to improve reaction kinetics

  • Temperature control to minimize side reactions

  • Catalyst exploration to enhance reaction efficiency

  • Purification techniques to increase final product purity

Applications in Research and Industry

2-Morpholinecarboxamide hydrochloride has found numerous applications across research fields and industrial sectors, with particular emphasis on pharmaceutical development.

Pharmaceutical Applications

The compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical molecules. Its structural features make it particularly valuable in medicinal chemistry, where it can be incorporated into drug candidates targeting various therapeutic areas.

Research Applications

In research settings, 2-morpholinecarboxamide hydrochloride is employed in biological assays to study cellular processes and interactions. The compound's ability to engage in hydrogen bonding and its balanced hydrophilic-lipophilic properties contribute to its utility in these applications.

Table 4: Potential Applications of 2-Morpholinecarboxamide Hydrochloride

Application AreaSpecific UsesRelevant Properties
Pharmaceutical DevelopmentBuilding block for drug synthesisFunctional group versatility
Medicinal ChemistryStructure-activity relationship studiesDefined spatial arrangement of functional groups
Biological ResearchProbe for cellular pathwaysSolubility and molecular recognition capabilities
Organic SynthesisIntermediate for complex moleculesReactivity of amine and amide groups

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